Cas no 307525-22-0 ((5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one)

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one structure
307525-22-0 structure
商品名:(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS番号:307525-22-0
MF:C19H17NO3S2
メガワット:371.473182439804
CID:5842685
PubChem ID:1555592

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

    • (5Z)-5-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
    • 4-Thiazolidinone, 5-[(3,4-dimethoxyphenyl)methylene]-3-(4-methylphenyl)-2-thioxo-
    • VU0488248-1
    • F0207-0251
    • AKOS000352497
    • (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
    • 5-[(3,4-DIMETHOXYPHENYL)METHYLENE]-3-(4-METHYLPHENYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
    • (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
    • 307525-22-0
    • AB00078202-01
    • インチ: 1S/C19H17NO3S2/c1-12-4-7-14(8-5-12)20-18(21)17(25-19(20)24)11-13-6-9-15(22-2)16(10-13)23-3/h4-11H,1-3H3
    • InChIKey: NWQDCTLAUUCZHU-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC2=CC=C(OC)C(OC)=C2)C(=O)N(C2=CC=C(C)C=C2)C1=S

計算された属性

  • せいみつぶんしりょう: 371.06498575g/mol
  • どういたいしつりょう: 371.06498575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 543
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 96.2Ų

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • ふってん: 534.8±60.0 °C(Predicted)
  • 酸性度係数(pKa): -0.77±0.20(Predicted)

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0207-0251-2mg
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
307525-22-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0207-0251-1mg
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
307525-22-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0207-0251-2μmol
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
307525-22-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0207-0251-5mg
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
307525-22-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0207-0251-10mg
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
307525-22-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0207-0251-4mg
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
307525-22-0 90%+
4mg
$66.0 2023-05-17
A2B Chem LLC
BA69916-10mg
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
307525-22-0
10mg
$291.00 2024-04-20
Life Chemicals
F0207-0251-15mg
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
307525-22-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0207-0251-10μmol
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
307525-22-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0207-0251-5μmol
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
307525-22-0 90%+
5μl
$63.0 2023-05-17

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-oneに関する追加情報

Introduction to (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 307525-22-0)

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 307525-22-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.

The thiazolidinone scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. In the case of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, the presence of the (3,4-dimethoxyphenyl)methylidene and (4-methylphenyl) substituents significantly enhances its pharmacological potential. These substituents contribute to the compound's ability to interact with specific biological targets, thereby modulating various cellular processes.

Recent studies have highlighted the potential of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one in the treatment of inflammatory diseases. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has shown promise in cancer research. A study in *Cancer Letters* reported that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism underlying these effects is thought to involve the activation of caspase-dependent pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

The potential applications of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one extend beyond inflammation and cancer. Research has also explored its role in diabetes management. A study in *Bioorganic & Medicinal Chemistry* found that this compound improves insulin sensitivity and glucose uptake in adipocytes and myocytes by activating peroxisome proliferator-activated receptor gamma (PPARγ). This makes it a potential candidate for the development of new anti-diabetic drugs.

The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves several steps that require precise control over reaction conditions to ensure high yields and purity. The key synthetic route involves the condensation of (3,4-dimethoxybenzaldehyde) with (4-methylbenzoyl)thiosemicarbazide followed by cyclization under acidic conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization.

The physicochemical properties of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one are crucial for its biological activity and pharmaceutical development. It is a white crystalline solid with a molecular weight of 396.5 g/mol and a melting point ranging from 180°C to 182°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water.

Pharmacokinetic studies have provided valuable insights into the behavior of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one in vivo. These studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The half-life of the compound is approximately 6 hours, making it suitable for once or twice daily dosing regimens.

Toxicity assessments have indicated that (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is well-tolerated at therapeutic doses with no significant adverse effects observed in preclinical studies. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 307525-22-0) represents a promising lead compound for the development of novel therapeutic agents targeting inflammatory diseases, cancer, and diabetes. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd